

Unlocking Biomolecular Insights: Applications of L-Methionine-1-13C in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	L-Methionine-1-13C	
Cat. No.:	B1602258	Get Quote

For researchers, scientists, and drug development professionals, understanding the intricate dance of biomolecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful analytical technique, provides unparalleled atomic-level insights into the structure, dynamics, and interactions of proteins. The strategic incorporation of stable isotopes, such as **L-Methionine-1-13C**, significantly enhances the capabilities of NMR, enabling the study of complex biological systems that were once intractable.

This document provides detailed application notes and protocols for the use of **L-Methionine-1-13C** in biomolecular NMR studies. Methionine residues, often found at protein-protein interfaces and in hydrophobic cores, serve as sensitive probes for conformational changes and binding events.[1][2] By selectively labeling the Cε-methyl group of methionine, researchers can obtain high-resolution spectra with reduced complexity, even for large proteins and protein complexes.[3]

Core Applications of L-Methionine-1-13C Labeling

The versatility of **L-Methionine-1-13C** labeling lends itself to a variety of applications in biomolecular NMR, including:

Protein Dynamics and Conformational Exchange: Carr-Purcell-Meiboom-Gill (CPMG)
relaxation dispersion experiments on 13C-labeled methionine residues can quantify protein
dynamics on the microsecond to millisecond timescale. This is crucial for understanding
enzyme catalysis, allosteric regulation, and protein folding.[1][4]



- Protein-Ligand and Protein-Protein Interactions: Chemical Shift Perturbation (CSP) analysis using 1H-13C Heteronuclear Single Quantum Coherence (HSQC) spectra of L-Methionine-1-13C labeled proteins provides a robust method for identifying binding interfaces and determining binding affinities.[5][6] The high sensitivity of the methionine methyl group makes it an excellent probe for screening compound libraries in drug discovery.
- Structural Analysis of Large Proteins and Complexes: The favorable relaxation properties of the 13CH3 group, especially in a deuterated background, lead to sharp NMR signals. This enables the study of high molecular weight systems that are challenging for conventional NMR techniques.[3]

Quantitative Data Summary

The following tables summarize representative quantitative data obtained from NMR experiments utilizing **L-Methionine-1-13C** labeling.



Protein System	NMR Experiment	Measured Parameters	Quantitative Values	Reference
Calmodulin (apo- CaM)	1H and 13C CPMG Relaxation Dispersion	Conformational exchange rate (kex), Minor- state population (pm)	kex = 4770 ± 147 s ⁻¹ , pm = $0.7 \pm$ 0.1%	[1]
FK506 Binding Protein (FKBP)	1H/13C HSQC Titration	Dissociation constant (Kd) for 2- phenylimidazole	Not explicitly quantified in the provided text, but significant chemical shift changes were observed.	[5]
Dihydrodipicolina te Reductase (DHPR)	NMR-DOC (Drug Occupancy)	Mapping of ligand binding site	Not explicitly quantified in the provided text, but successfully mapped the binding site in a 120 kDa tetramer.	[6]



Protein	Labeling Efficiency	Expression System	Reference
Thermostable Neurotensin Receptor 1 (enNTS1)	96%	E. coli	[2]
Bromodomain protein (18 kDa)	88%	E. coli (rich media with MGL)	[7]
Hydrolase enzyme (72 kDa)	93%	E. coli (rich media with MGL)	[7]
Histone methylase (41 kDa)	59%	E. coli (rich media with excess methionine)	[7]
Histone methylase (49 kDa)	65%	E. coli (rich media with excess methionine)	[7]

Experimental Protocols

Here, we provide detailed methodologies for key experiments involving **L-Methionine-1-13C** labeling.

Protocol 1: Selective L-Methionine-1-13C Labeling in E. coli

This protocol is designed to achieve high-level incorporation of **L-Methionine-1-13C** into a target protein expressed in E. coli. The strategy involves inhibiting the endogenous methionine biosynthesis pathway to force the bacteria to utilize the exogenously supplied labeled amino acid.[2]

Materials:

- E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.
- Minimal medium (e.g., M9) supplemented with glucose (or deuterated glucose for perdeuteration), 15NH4Cl (for 15N labeling, optional), and trace elements.



- L-Methionine-1-13C (Cambridge Isotope Laboratories, Inc. or equivalent).
- Amino acids for inhibition of methionine biosynthesis: L-Lysine, L-Threonine, L-Isoleucine, L-Leucine, L-Valine, and L-Phenylalanine.
- IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction.

Procedure:

- Starter Culture: Inoculate 50 mL of LB medium with a single colony of the transformed E. coli strain. Grow overnight at 37°C with shaking.
- Main Culture Growth: The next day, inoculate 1 L of minimal medium with the overnight culture to an initial OD600 of ~0.1. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
- Inhibition of Endogenous Methionine Synthesis: 30 minutes prior to induction, add the following amino acids to the culture to inhibit the methionine biosynthesis pathway (final concentrations):
 - L-Lysine (100 mg/L)
 - L-Threonine (100 mg/L)
 - L-Isoleucine (50 mg/L)
 - L-Leucine (50 mg/L)
 - L-Valine (50 mg/L)
 - L-Phenylalanine (50 mg/L)
- Addition of Labeled Methionine: Immediately after adding the inhibitory amino acids, add L-Methionine-1-13C to a final concentration of 50-100 mg/L.
- Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.



- Expression: Reduce the temperature to 18-25°C and continue to grow the culture for 12-16 hours.
- Harvesting and Protein Purification: Harvest the cells by centrifugation. Purify the labeled protein using standard chromatography techniques appropriate for the target protein.
- Verification of Labeling: Confirm the incorporation of L-Methionine-1-13C by mass spectrometry.

Protocol 2: 1H-13C HSQC for Monitoring Protein-Ligand Interactions

The 1H-13C HSQC experiment is a sensitive method to observe the chemical environment of the methionine methyl groups. Changes in the chemical shifts of these groups upon addition of a ligand are indicative of binding.

NMR Sample Preparation:

- Prepare a sample of the L-Methionine-1-13C labeled protein at a concentration of 50-200 μM in a suitable NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 6.5-7.5) containing 5-10% D2O.
- Prepare a concentrated stock solution of the ligand in the same buffer.

NMR Data Acquisition:

- Spectrometer Setup: Tune and match the probe for 1H and 13C frequencies. Lock on the D2O signal and shim the magnet for optimal homogeneity.
- Acquire a Reference Spectrum: Record a 1H-13C HSQC spectrum of the protein alone.
 Typical parameters on a 600 MHz spectrometer are:
 - Spectral width: ~12 ppm (1H) and ~25 ppm (13C) centered on the methyl region.
 - Acquisition time: 100-150 ms (1H) and 50-100 ms (13C).
 - Number of scans: 8-16 per increment.



- Use a pulse sequence with sensitivity enhancement and water suppression.
- Titration: Add small aliquots of the concentrated ligand stock solution to the protein sample.

 After each addition, gently mix and allow the sample to equilibrate for a few minutes.
- Acquire Spectra at Each Titration Point: Record a 1H-13C HSQC spectrum after each addition of the ligand.
- Data Processing and Analysis: Process the spectra using appropriate software (e.g., TopSpin, NMRPipe). Overlay the spectra from the titration series and analyze the chemical shift perturbations (CSPs) of the methionine methyl resonances. The magnitude of the CSP can be used to identify residues at the binding interface and to calculate the dissociation constant (Kd) by fitting the data to a binding isotherm.

Protocol 3: 13C CPMG Relaxation Dispersion for Studying Protein Dynamics

This experiment measures the effective transverse relaxation rate (R2,eff) as a function of the CPMG pulse frequency, allowing for the characterization of dynamic processes on the μ s-ms timescale.

NMR Sample Preparation:

 Prepare a concentrated and highly pure sample of the L-Methionine-1-13C labeled protein (0.5-1.0 mM) in a suitable NMR buffer.

NMR Data Acquisition:

- Spectrometer Setup: As described in Protocol 2.
- CPMG Experiment Setup: Use a constant-time 13C CPMG relaxation dispersion pulse sequence.[8]
- Acquire a Series of 2D Spectra: Record a series of 2D 1H-13C correlation spectra, each with a different CPMG frequency (vCPMG). The CPMG frequencies are varied by changing the delay between the 180° pulses in the CPMG pulse train. A typical range of vCPMG is from ~50 Hz to ~1000 Hz.



- Reference Spectrum: Acquire a reference spectrum with the CPMG block disabled (or at a very high vCPMG) to measure the intensity of the unrelaxed signal.
- Data Processing: Process all 2D spectra identically.
- Data Analysis: For each methionine methyl resonance, extract the peak intensity or volume at each vCPMG. Calculate the effective transverse relaxation rate (R2,eff) using the equation: R2,eff = (1/T_relax) * ln(I(vCPMG) / I_ref), where T_relax is the constant relaxation delay, I(vCPMG) is the peak intensity at a given CPMG frequency, and I_ref is the reference peak intensity.
- Fitting the Dispersion Profiles: Plot R2,eff versus vCPMG for each residue. Fit the resulting dispersion curves to an appropriate model (e.g., a two-site exchange model) to extract the kinetic and thermodynamic parameters of the exchange process, such as the exchange rate (kex) and the population of the minor state (pb).

Visualizing Workflows and Pathways

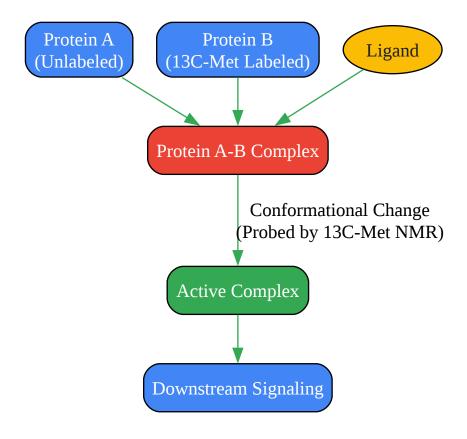
Graphviz diagrams provide a clear visual representation of experimental workflows and the biological processes being studied.



Click to download full resolution via product page

Caption: Experimental workflow for biomolecular NMR using L-Methionine-1-13C.





Click to download full resolution via product page

Caption: Probing a signaling pathway interaction using **L-Methionine-1-13C** NMR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Expression and Purification of a Functional E. coli 13CH3-Methionine-Labeled Thermostable Neurotensin Receptor 1 Variant for Solution NMR Studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells PMC [pmc.ncbi.nlm.nih.gov]



- 4. Specific 12CβD212CγD2S13CεHD2 Isotopomer Labeling of Methionine To Characterize Protein Dynamics by 1H and 13C NMR Relaxation Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- To cite this document: BenchChem. [Unlocking Biomolecular Insights: Applications of L-Methionine-1-13C in NMR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1602258#l-methionine-1-13c-applications-in-biomolecular-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com